Unique Dual Enrichment Profile: 2-AH-cGMP Agarose Captures Both PKG/PKA and PDE/EPAC2 Families in a Single Pull‑Down
Among seven cGMP-analogue agaroses tested on mouse cortex lysate, 2-AH-cGMP is the only ligand that appears in both the ‘PKG/PKA‑enriched’ and ‘PDE/EPAC2‑enriched’ target categories. The agarose eluted 207 unique proteins in cAMP competition and 121 in cGMP competition (after background subtraction), identifying known cGMP interactors PKGIβ, PDE1α, PDE1β, PDE1c, PDE2α, PDE10α, all six PKA regulatory/catalytic subunits, and EPAC2 [1]. In contrast, 2′-AHC‑cGMP agarose yielded 143 (cAMP) and 213 (cGMP) unique proteins but strongly favoured PDE/EPAC2 binding, whereas 8-AET‑cGMP agarose (153 cAMP / 151 cGMP) preferentially enriched PKG/PKA subunits. No other single agarose matched the dual-category breadth of 2-AH-cGMP [1].
| Evidence Dimension | Proteomic target enrichment coverage across cGMP-binding protein families |
|---|---|
| Target Compound Data | 2-AH-cGMP agarose: 207 (cAMP elution) / 121 (cGMP elution) unique proteins; enriches PKG, PKA RI/RII/Cα/Cβ, PDE1α/β/c, PDE2α, PDE10α, and EPAC2 |
| Comparator Or Baseline | 2′-AHC-cGMP agarose: 143/213 unique proteins (PDE/EPAC2-biased); 8-AET-cGMP agarose: 153/151 unique proteins (PKG/PKA-biased); Rp-2′-AHC-cGMPS: 599/180 unique proteins; Rp-8-AET-cGMPS: 418/430 unique proteins |
| Quantified Difference | 2-AH-cGMP is the only one of seven agaroses that simultaneously enriches both PKG/PKA-family and PDE/EPAC2-family proteins |
| Conditions | Affinity pull-down from PN11 wild-type mouse cortex soluble fraction (1.5 mg protein per 60 µL agarose); sequential elution with GDP, ADP, cAMP (10 mM), and cGMP (10 mM); protein identification by LC-MS/MS (Orbitrap Fusion, SEQUEST HT search against UniProtKB Mouse, Percolator q ≤ 0.01) |
Why This Matters
For procurement in cGMP interactome discovery or protein-kinase/PDE screening, selecting 2-AH-cGMP agarose avoids the need to run two separate columns with different ligand chemistries, saving sample, time, and cost while maximizing target coverage in a single experiment.
- [1] Rasmussen M, Welinder C, Schwede F, Ekström P. The stereospecific interaction sites and target specificity of cGMP analogs in mouse cortex. Chem Biol Drug Des. 2022;99(2):206-221. DOI: 10.1111/cbdd.13976. Table 1 and Section 3.3. View Source
